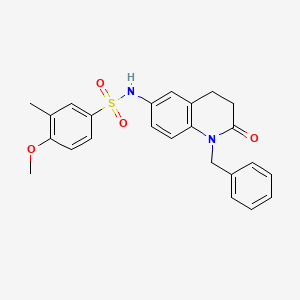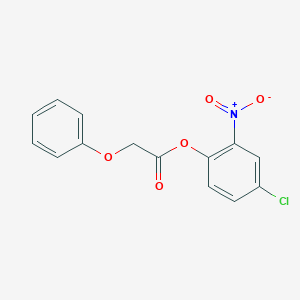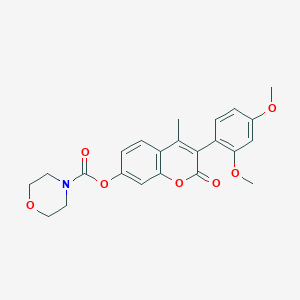
Methyl 4-hydroxyindoline-2-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-hydroxyindoline-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2173997-14-1 . It has a molecular weight of 229.66 . The IUPAC name for this compound is “methyl 4-hydroxyindoline-2-carboxylate hydrochloride” and its InChI Code is "1S/C10H11NO3.ClH/c1-14-10(13)8-5-6-7(11-8)3-2-4-9(6)12;/h2-4,8,11-12H,5H2,1H3;1H" .
Synthesis Analysis
The synthesis of indole derivatives, including “Methyl 4-hydroxyindoline-2-carboxylate hydrochloride”, has been a subject of interest for many researchers . For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular structure of “Methyl 4-hydroxyindoline-2-carboxylate hydrochloride” is based on the indole scaffold, which is a significant heterocyclic system in natural products and drugs . The indole skeleton has a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
Indole derivatives, including “Methyl 4-hydroxyindoline-2-carboxylate hydrochloride”, are reactive at several different positions, including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond, and the C2–N sigma bond . This reactivity allows indole to participate readily in chemical reactions .Physical And Chemical Properties Analysis
“Methyl 4-hydroxyindoline-2-carboxylate hydrochloride” is a powder at room temperature .科学的研究の応用
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The compound can be used in the synthesis of indole derivatives, which have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body .
Anti-Cancer Applications
Indole derivatives, both natural and synthetic, show various biologically vital properties, including anti-cancer properties. This compound can be used in the synthesis of these derivatives, contributing to cancer treatment .
Synthesis of Alkaloids
This compound can be used in the synthesis of indoles as a moiety in selected alkaloids. Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms .
Anti-HIV Applications
Indole derivatives have shown potential as anti-HIV agents. This compound can be used in the synthesis of these derivatives, contributing to the development of new treatments for HIV .
Anti-Inflammatory Applications
Indole derivatives have shown potential as anti-inflammatory agents. This compound can be used in the synthesis of these derivatives, contributing to the development of new treatments for inflammatory conditions .
Antimicrobial Applications
New derivatives of this compound have exhibited antibacterial activity against eight Gram-positive and Gram-negative bacteria. This suggests potential applications in the development of new antimicrobial treatments .
Antioxidant Applications
Indole derivatives have shown potential as antioxidants. This compound can be used in the synthesis of these derivatives, contributing to the development of new antioxidant treatments .
Antidiabetic Applications
Indole derivatives have shown potential as antidiabetic agents. This compound can be used in the synthesis of these derivatives, contributing to the development of new treatments for diabetes .
作用機序
Safety and Hazards
特性
IUPAC Name |
methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c1-14-10(13)8-5-6-7(11-8)3-2-4-9(6)12;/h2-4,8,11-12H,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCIAHXZVNBTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(N1)C=CC=C2O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxyindoline-2-carboxylate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2691299.png)

![Propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2691302.png)

![N-(4-butylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2691309.png)
![N-[2-(1-cyclohexenyl)ethyl]-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine](/img/structure/B2691310.png)



![8-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2691315.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2691316.png)


